molecular formula C20H29N5 B5625238 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine

1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine

Katalognummer B5625238
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: UEBIDACAICZIEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Wirkmechanismus

The mechanism of action of 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine involves its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the mesolimbic system, and its blockade by this compound leads to a reduction in dopamine release. This reduction in dopamine release has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. The compound has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and reduce motor symptoms in animal models of Parkinson's disease. These effects are thought to be due to the compound's selective antagonism of the dopamine D3 receptor.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine in lab experiments include its high selectivity for the dopamine D3 receptor, its well-characterized synthesis method, and its extensive characterization in animal models. The limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.

Zukünftige Richtungen

There are several future directions for research on 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine. These include:
1. Further characterization of the compound's pharmacological properties, including its binding affinity and selectivity for other dopamine receptors.
2. Investigation of the compound's potential therapeutic applications in human clinical trials, particularly in the treatment of addiction, schizophrenia, and Parkinson's disease.
3. Development of more efficient synthesis methods and optimization of the compound's purity and yield.
4. Investigation of the compound's potential toxicity and side effects in animal models and human clinical trials.
5. Exploration of the compound's potential applications in other neurological and psychiatric disorders, such as depression and anxiety.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor has been shown to have therapeutic effects in animal models, and further research is needed to explore its potential applications in human clinical trials.

Synthesemethoden

The synthesis of 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine involves several steps. The initial step involves the reaction of 2-methyl-6-propylpyrimidine-4-carbaldehyde with 2-(pyridin-3-yl)ethylamine to form an intermediate compound. This intermediate compound is then reacted with piperidine-4-amine to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product have been optimized through various methods.

Wissenschaftliche Forschungsanwendungen

1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine has been extensively studied for its potential therapeutic applications. The compound has been shown to have a high affinity for the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. This system is involved in reward processing and motivation, and dysfunction in this system has been implicated in addiction and other psychiatric disorders.

Eigenschaften

IUPAC Name

1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5/c1-3-5-19-14-20(24-16(2)23-19)25-12-8-18(9-13-25)22-11-7-17-6-4-10-21-15-17/h4,6,10,14-15,18,22H,3,5,7-9,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBIDACAICZIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)C)N2CCC(CC2)NCCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.